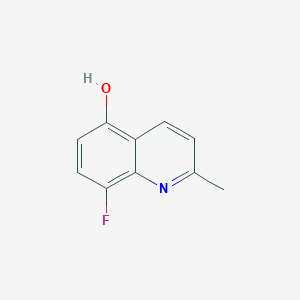

8-Fluoro-2-methylquinolin-5-ol

描述

属性

IUPAC Name |

8-fluoro-2-methylquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-2-3-7-9(13)5-4-8(11)10(7)12-6/h2-5,13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLZMZUHESIKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201305924 | |

| Record name | 8-Fluoro-2-methyl-5-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420786-80-7 | |

| Record name | 8-Fluoro-2-methyl-5-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420786-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-2-methyl-5-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201305924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Fluoro 2 Methylquinolin 5 Ol and Its Derivatives

Established Synthetic Pathways to the Quinoline (B57606) Core

The foundational step in the synthesis of 8-Fluoro-2-methylquinolin-5-ol is the construction of the bicyclic quinoline ring system. Several classical and modified named reactions are available for this purpose, with the Doebner–Von Miller and Pfitzinger reactions being particularly relevant.

Doebner–Von Miller Reaction and Analogous Cyclization Approaches

The Doebner–Von Miller reaction is a versatile and widely used method for the synthesis of quinolines, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of a 2-methylquinoline (B7769805) core, crotonaldehyde (B89634) is a common reactant. The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to yield the quinoline ring.

A plausible synthetic route to a precursor of the target molecule could involve the reaction of 3-aminophenol (B1664112) with crotonaldehyde. This would theoretically yield 2-methylquinolin-5-ol. The reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and often employs an oxidizing agent like nitrobenzene (B124822) or arsenic acid to facilitate the final aromatization step.

| Reactants | Conditions | Product | Reference |

| Aniline, Crotonaldehyde | HCl, Reflux | 2-Methyl-6-nitroquinoline | |

| 3-Aminophenol, Crotonaldehyde | Acid catalyst, Oxidizing agent | 2-Methylquinolin-5-ol (proposed) |

The Skraup synthesis, a closely related reaction, utilizes glycerol (B35011) which dehydrates in situ to form acrolein, the α,β-unsaturated aldehyde. This method is also a viable option for the synthesis of the quinoline core.

Pfitzinger Reaction for Hydroxyquinoline Carboxylic Acid Precursors

The Pfitzinger reaction provides an alternative route to quinoline derivatives, specifically quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base. The resulting quinoline-4-carboxylic acid can then be decarboxylated to yield the corresponding quinoline.

For the synthesis of a precursor to this compound, a substituted isatin, such as 6-fluoroisatin, could be reacted with acetone. This would yield 8-fluoro-2-methylquinoline-4-carboxylic acid. Subsequent decarboxylation would provide 8-fluoro-2-methylquinoline (B1339794). The introduction of the 5-hydroxy group would then need to be achieved through a separate functionalization step.

| Reactants | Conditions | Product | Reference |

| Isatin, Acetone | Base | 2-Methylquinoline-4-carboxylic acid | |

| 6-Fluoroisatin, Acetone | Base | 8-Fluoro-2-methylquinoline-4-carboxylic acid (proposed) |

Functionalization Strategies for this compound

Once the 2-methylquinoline core, with or without the 5-hydroxy group, is synthesized, the next critical phase involves the introduction and manipulation of functional groups to arrive at the final product, this compound.

Regioselective Halogenation and Fluorination Techniques

The introduction of a fluorine atom at the C8 position of the quinoline ring is a key step. Direct fluorination of the quinoline ring can be challenging due to the high reactivity of fluorinating agents and the potential for multiple side products. A more controlled approach often involves the introduction of another halogen, such as bromine or chlorine, at the desired position, followed by a halogen exchange reaction.

A potential strategy involves the regioselective bromination of 2-methylquinolin-5-ol. The hydroxyl group at the C5 position is an activating group and directs electrophilic substitution to the ortho and para positions. Therefore, direct bromination could potentially lead to substitution at the C6 and C8 positions. Selective bromination at C8 might be achievable under specific reaction conditions.

Alternatively, starting with 8-amino-2-methylquinolin-5-ol, the Sandmeyer reaction offers a classic method for introducing a halogen. Diazotization of the amino group with nitrous acid followed by treatment with a fluoride (B91410) source, such as fluoroboric acid (Balz-Schiemann reaction), could yield the desired 8-fluoro derivative.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 2-Methylquinolin-5-ol | Brominating agent | 8-Bromo-2-methylquinolin-5-ol (potential) | Electrophilic Halogenation | |

| 8-Amino-2-methylquinolin-5-ol | 1. NaNO₂, HBF₄; 2. Heat | This compound | Sandmeyer (Balz-Schiemann) | |

| 2-Fluoroaniline (B146934), Ethyl 2-methylacetoacetate (B1246266) | Polyphosphoric acid | 8-Fluoro-2,3-dimethylquinolin-4-ol | Cyclization |

A direct synthesis of an 8-fluoroquinoline (B1294397) derivative has been reported via the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid, yielding 8-fluoro-2,3-dimethylquinolin-4-ol. This suggests that starting with appropriately substituted anilines in a Doebner-Von Miller or related cyclization could be a direct route to the 8-fluoro-2-methylquinoline core.

Alkylation and Arylation Reactions on the Quinoline System

While not directly involved in the synthesis of the parent compound this compound, alkylation and arylation reactions are crucial for the synthesis of its derivatives. These reactions typically target the nitrogen atom or specific carbon atoms of the quinoline ring.

N-alkylation of the quinoline ring can be achieved using various alkylating agents. Arylation, particularly at the C2, C4, and C8 positions, can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, often requiring a pre-functionalized quinoline (e.g., a haloquinoline).

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNA) reactions are a powerful tool for the functionalization of quinolines, especially when the ring is activated by electron-withdrawing groups or when a good leaving group is present.

In the context of synthesizing this compound, if a precursor such as 8-chloro- or 8-bromo-2-methylquinolin-5-ol is synthesized, a nucleophilic substitution reaction could potentially be used to introduce the fluorine atom using a fluoride salt. However, such reactions on unactivated aryl halides can be challenging.

A more common application of nucleophilic substitution in this context would be the displacement of a halogen at the C2 or C4 positions, which are activated by the ring nitrogen. For instance, if a synthetic route yields a 2- or 4-halo-8-fluoro-quinolin-5-ol derivative, this halogen can be readily displaced by a variety of nucleophiles to generate a library of derivatives.

Decarboxylation Strategies for Quinoline Carboxylic Acid Intermediates

Decarboxylation is a crucial step in the synthesis of certain quinoline derivatives, serving to remove a carboxylic acid group, often from the C2 or C4 position of the quinoline ring. This transformation is typically achieved from quinoline-4-carboxylic acid intermediates. For instance, the synthesis of 6-fluoro-2-phenyl-3-(substituted amino)-keto-quinolines has been accomplished through the decarboxylation of the corresponding quinoline-4-carboxylic acids. researchgate.net

Another significant approach, the Doebner reaction, facilitates the synthesis of 2-methyl quinoline-4-carboxylic acid derivatives. This reaction involves the condensation of an aromatic amine, pyruvic acid, and an aldehyde. imist.maresearchgate.net A key feature of the proposed mechanism for this reaction is a decarboxylation event at the C2 position of the bicyclic intermediate, which ultimately yields the 2-methyl quinoline-4-carboxylic acid product. imist.maresearchgate.net This process highlights how decarboxylation is integral to the formation of the quinoline core structure itself.

The reaction conditions for decarboxylation can vary. For example, the synthesis of 7-fluoro-1-(aryl)-3-phenyl-pyrrolo[3,4-c] quinoline-2,9-diones is achieved when quinoline-4-carboxylic acids are refluxed in the presence of aqueous potassium carbonate (K2CO3). researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry offers several advanced techniques to improve efficiency, yield, and environmental friendliness in the synthesis of quinoline derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technology has been successfully applied to the synthesis of various quinoline derivatives, offering advantages such as reduced reaction times and increased yields.

For example, a rapid and efficient synthesis of 2-vinylquinolines is achieved through a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and an aldehyde under microwave irradiation. nih.gov Similarly, 3-substituted aryl aminochloro fluoroquinoline derivatives have been synthesized using microwave irradiation. jmpas.com The synthesis of pyrimido[4,5-b]quinolines, also known as 5-deazaflavines, can be accomplished through microwave-assisted intramolecular cyclization, providing a straightforward route to this complex heterocyclic system. nih.gov

The following table summarizes representative conditions for microwave-assisted synthesis of quinoline derivatives:

| Starting Materials | Product Type | Catalyst/Reagent | Solvent | Conditions | Reference |

| 2-methylquinoline, aldehyde | 2-vinylquinoline | Trifluoromethanesulfonamide | Not specified | Microwave irradiation | nih.gov |

| 3-chloro-4-fluoroaniline, acetic anhydride, DMF/POCl3 | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | TATA-R Catalyst | DMF | Microwave irradiation | jmpas.com |

| N4-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes | Pyrimido[4,5-b]quinoline | Acetic acid | Acetic acid | 300 W, 10 min, 573 K | nih.gov |

| 2-halobenzoic acids, amidines | Quinazolinone derivatives | FeCl3 or Fe2(acac)3 | Water or DMF | Microwave irradiation, 30 min | sci-hub.cat |

One-Pot Synthesis Techniques for Derivatives

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without isolating intermediates. This approach saves time, resources, and reduces waste. Several one-pot methods have been developed for quinoline derivatives.

A notable example is a one-pot protocol for synthesizing quinoline-2-carboxylates from β-nitroacrylates and 2-aminobenzaldehydes, using 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base. mdpi.com Another versatile method involves a MOF-5-catalyzed three-component reaction of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org

The Friedlander reaction is a classic method for quinoline synthesis, and it has been adapted into a facile one-pot approach. This technique utilizes isoxazoles, ammonium (B1175870) formate-Pd/C, and ketones to generate substituted quinolines, with yields reaching up to 90.4%. benthamdirect.com Furthermore, quinoline-fused fluorescent dihydro/spiro-quinazolinones have been synthesized via a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide, promoted by p-toluenesulfonic acid. acs.org

Metal-Free Regioselective Deuteration Methods

Isotopic labeling, particularly with deuterium, is crucial for studying reaction mechanisms and drug metabolism. Metal-free methods for such labeling are desirable to avoid metal contamination and improve the sustainability of the process.

A transition-metal-free method for the regioselective deuteration of 2-methylquinolin-8-ol and 2,5-dimethylquinolin-8-ol (B1300043) has been developed. ingentaconnect.com This "green" deuteration process uses ambient reaction conditions and low-cost reagents like water-d2 KOD or water-d2 D2SO4 solutions. ingentaconnect.comresearchgate.net The modified Skraup-Doebner-Von Miller synthesis is one of the approaches elaborated for this purpose, offering the potential for high deuteration capacity. ingentaconnect.com

In addition to deuteration, metal-free methods have been established for other regioselective functionalizations. For instance, an operationally simple, metal-free protocol for the C5–H halogenation of various 8-substituted quinoline derivatives has been developed, using trihaloisocyanuric acid as an inexpensive halogen source. rsc.org

Synthesis of Quinoline Derivatives with Modified Ring Systems

Quinoline-5,8-dione Scaffold Development

The quinoline-5,8-dione scaffold is a significant structural motif found in natural antibiotics and is a target for the development of new therapeutic agents. nih.govnih.gov These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. nih.govnih.gov

Synthetic derivatives are commonly prepared from 5,8-quinolinedione (B78156) or 6,7-dihalogen-5,8-quinolinediones, which are themselves synthesized from 8-hydroxyquinoline (B1678124). nih.gov The development of novel chemical routes has furnished versatile quinoline-5,8-dione frameworks in high yields. ucc.ie Research has focused on the regioselective addition of carbon, nitrogen, and oxygen nucleophiles to the quinone moiety to create diverse libraries of analogues. ucc.ie Strategies to control regioselectivity include the use of directing groups, Lewis acid coordination, and blocking groups. ucc.ie

Pyrrolidine-Based Quinoline Analogues

The integration of a pyrrolidine (B122466) ring into the quinoline framework has been a subject of interest in medicinal chemistry. Synthetic strategies often begin with a pre-formed quinoline core, which is then functionalized with pyrrolidine. One common method involves the aromatic nucleophilic substitution on a suitably activated quinoline derivative. For instance, a general strategy for creating 2,3,8-trisubstituted quinolines involves reacting a quinoline intermediate with pyrrolidine, often at elevated temperatures, to introduce the pyrrolidine moiety at the 2-position. researchgate.net

Another approach involves the construction of spirocyclic systems where the pyrrolidine and quinoline rings share a common carbon atom. A series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives has been designed and synthesized, highlighting the versatility of synthetic methods in creating complex, fused heterocyclic systems. nih.gov The synthesis of pyrrolidine-containing drugs frequently utilizes precursors like proline and 4-hydroxyproline, which serve as chiral building blocks to construct the pyrrolidine ring system that is later incorporated into a larger molecular scaffold. mdpi.com

The table below summarizes key aspects of these synthetic approaches.

| Synthetic Approach | Key Reactants | Reaction Type | Example Product Class |

| Nucleophilic Aromatic Substitution | Substituted Quinoline, Pyrrolidine | SNAr | 2-(Pyrrolidin-1-yl)quinolines researchgate.net |

| Spirocyclization | Isatin derivatives, Sarcosine, Acrolein | 1,3-Dipolar Cycloaddition | Spiro[pyrrolidine-2,3'-quinoline]-2'-ones nih.gov |

| Chiral Pool Synthesis | Proline or Hydroxyproline derivatives | Multi-step synthesis | Various pyrrolidine-containing drugs mdpi.com |

Isoquinoline-Tethered Quinazoline (B50416) Derivatives

The synthesis of hybrid molecules combining isoquinoline (B145761) and quinazoline moieties represents a sophisticated area of heterocyclic chemistry, aimed at developing compounds with specific biological activities. nih.govrsc.org A novel series of these derivatives was synthesized through a multi-step process designed to explore their potential as selective inhibitors of the human epidermal growth factor receptor 2 (HER2). nih.govrsc.org

The synthetic route commences with a Suzuki coupling reaction of a 6-iodoquinazoline (B1454157) with various aryl boronic acids to yield key intermediates. nih.gov Another critical step involves the SNAr (nucleophilic aromatic substitution) reaction of 1-fluoro-4-nitrobenzenes with hydroxyquinolines, followed by reduction of the nitro group to an amine. nih.gov This amine is then coupled with a 4-chloro-6-quinazolinol intermediate. nih.gov To further elaborate the structure, "click chemistry" has been employed to synthesize triazole derivatives that link the isoquinoline moiety to the core structure. nih.gov

The table below outlines the principal reactions in the synthesis of these complex derivatives.

| Reaction Step | Reactant 1 | Reactant 2 | Key Reagents/Conditions | Purpose |

| SNAr Reaction | 1-Fluoro-4-nitrobenzene | Hydroxyquinoline | K2CO3, DMF, Microwave | Coupling of quinoline and phenyl rings nih.gov |

| Nitro Group Reduction | Nitro-aryl intermediate | --- | Fe, NH4Cl, EtOH/H2O | Formation of aniline derivative nih.gov |

| Quinazoline Coupling | Aniline derivative | 4-Chloro-6-quinazolinol | i-PrOH, 80 °C | Formation of quinoline-quinazoline linkage nih.gov |

| Suzuki Coupling | 6-Iodoquinazoline | Aryl boronic acid | --- | Synthesis of aryl-substituted quinazolines nih.gov |

| Click Chemistry | Acetylene-functionalized intermediate | Alkylazide | --- | Introduction of a triazole linker with an isoquinoline moiety nih.gov |

These synthetic efforts led to the discovery of compounds with significantly improved selectivity for HER2 over the epidermal growth factor receptor (EGFR), demonstrating enhanced cellular activity against HER2-dependent cancer cells. nih.govrsc.org

Methodological Challenges in Quinoline Synthesis

Despite the long history and numerous established methods for quinoline synthesis, significant challenges persist, limiting the efficiency, scope, and environmental friendliness of these processes. mdpi.comnih.gov Many classical methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are well-known but often suffer from drawbacks like harsh reaction conditions (e.g., strong acids, high temperatures), the use of toxic reagents, and inefficiency, particularly with respect to yield and purity. nih.govnih.gov

A primary modern challenge is the reliance on expensive and environmentally problematic precious metal catalysts, such as palladium, gold, and rhodium, as well as stoichiometric oxidants. mdpi.com These components not only increase the cost of synthesis but also generate hazardous waste, posing sustainability concerns. mdpi.com

Further limitations include a restricted substrate scope, which means that many synthetic routes are not broadly applicable to a wide range of starting materials with diverse functional groups. mdpi.com Achieving high selectivity, especially regioselectivity when using unsymmetrical ketones in reactions like the Friedländer synthesis, remains a significant hurdle. nih.gov Additionally, obtaining satisfactory yields can be difficult, particularly when synthesizing complex or polysubstituted quinolines. mdpi.com

The table below summarizes the key methodological challenges in quinoline synthesis.

| Challenge Category | Specific Issues | Impact |

| Reaction Conditions | Use of strong acids, high temperatures, harsh reagents nih.gov | Reduced functional group tolerance, safety concerns, low energy efficiency |

| Reagents & Catalysts | Reliance on precious metal catalysts (Pd, Au), stoichiometric oxidants mdpi.com | High cost, environmental pollution, sustainability issues |

| Efficiency & Selectivity | Moderate or low yields, particularly for complex structures mdpi.com | Inefficient use of materials, difficult purification |

| Poor regioselectivity with unsymmetrical substrates nih.gov | Formation of isomeric mixtures, reduced yield of desired product | |

| Substrate Scope | Limited applicability to diverse starting materials and functional groups mdpi.com | Difficulty in synthesizing a wide variety of derivatives |

Future research directions aim to overcome these limitations by developing methods that utilize more sustainable and cheaper catalysts, operate under milder conditions, and offer broader substrate compatibility and higher selectivity. mdpi.com

Physicochemical and Theoretical Characterization of 8 Fluoro 2 Methylquinolin 5 Ol and Its Analogs

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 8-Fluoro-2-methylquinolin-5-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the chemically non-equivalent protons in the molecule. The aromatic region would likely display a complex pattern of signals corresponding to the protons on the quinoline (B57606) ring system. The presence of the fluorine atom at the 8-position and the hydroxyl group at the 5-position would influence the chemical shifts of the adjacent protons.

The methyl group at the 2-position would appear as a singlet in the upfield region of the spectrum, typically around 2.5-2.7 ppm. The protons on the quinoline ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the proton at position 3 would likely appear as a doublet, coupled to the proton at position 4. The protons on the fluorinated ring would show more complex splitting patterns due to coupling with the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| -CH₃ | ~2.6 | s | - |

| H-3 | ~7.2-7.4 | d | JH3-H4 = ~8-9 |

| H-4 | ~8.0-8.2 | d | JH4-H3 = ~8-9 |

| H-6 | ~6.9-7.1 | d | JH6-H7 = ~8-9, JH6-F8 = ~2-3 |

| H-7 | ~7.3-7.5 | t | JH7-H6 = ~8-9, JH7-F8 = ~9-10 |

Note: The predicted data in this table is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|

| -CH₃ | ~25 | - |

| C-2 | ~158-160 | ⁴JCF = ~2-4 |

| C-3 | ~122-124 | - |

| C-4 | ~136-138 | - |

| C-4a | ~148-150 | ³JCF = ~2-3 |

| C-5 | ~150-152 | ⁴JCF = ~3-5 |

| C-6 | ~110-112 | ³JCF = ~4-6 |

| C-7 | ~118-120 | ²JCF = ~15-20 |

| C-8 | ~155-158 | ¹JCF = ~240-260 |

Note: The predicted data in this table is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom at the 8-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. The multiplicity of the signal would be a doublet of doublets or a more complex multiplet due to coupling with the neighboring protons at positions 7 and potentially 6. The magnitude of these coupling constants provides valuable structural information.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted H-F Coupling Constants (Hz) |

|---|

Note: The predicted data in this table is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

Multinuclear NMR Studies

In addition to the standard ¹H, ¹³C, and ¹⁹F NMR experiments, advanced multinuclear NMR studies can provide further structural insights. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in definitively assigning all the proton and carbon signals. For instance, an HMBC experiment would show correlations between the methyl protons and the C-2 and C-3 carbons, confirming their connectivity. Correlations between the fluorine atom and nearby protons and carbons would also be observable, solidifying the assignment of the substitution pattern on the quinoline ring.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental formula of the compound.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the quinoline ring system and the substituents. Common fragmentation pathways would likely involve the loss of the methyl group, carbon monoxide, and potentially hydrogen fluoride (B91410). Analysis of these fragments can help to confirm the structure of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

|---|---|---|

| [M]⁺ | 177.06 | Molecular Ion |

| [M-CH₃]⁺ | 162.04 | Loss of methyl radical |

| [M-CO]⁺ | 149.07 | Loss of carbon monoxide |

Note: The predicted data in this table is based on theoretical principles and analysis of similar compounds. Actual experimental values may vary.

High Resolution Mass Spectrometry (HRMS)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical method for separating and identifying volatile and semi-volatile organic compounds. In the context of quinoline derivatives, GC-MS data is available for analogous compounds. For instance, the mass spectrum of the parent compound, 8-methylquinoline (B175542), shows a prominent molecular ion peak. nih.gov Although direct GC-MS data for this compound could not be located in the surveyed scientific literature, the technique would be expected to provide a distinct retention time and fragmentation pattern useful for its identification and quantification in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of polar and less volatile molecules. It is frequently used in conjunction with liquid chromatography. For several fluorinated quinoline analogs, ESI-MS has been successfully employed to determine their molecular weights. For example, the ESI-MS spectrum of 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate showed a clear [M+H]⁺ peak, confirming its molecular weight. nih.gov Likewise, the molecular ion of 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (B1226621) was also determined using this method. nih.gov This demonstrates the applicability of ESI-MS for the characterization of substituted quinolines, though specific data for this compound is not present in the available literature.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For the related compound 8-hydroxyquinoline (B1678124), FTIR spectroscopy is used for structural characterization, often in the context of complex formation. researchgate.net While a specific FTIR spectrum for this compound was not found, the spectrum of a similar compound, 8-methylquinoline, has been recorded using Attenuated Total Reflectance (ATR) FTIR. nih.gov Generally, for this compound, one would expect to observe characteristic absorption bands corresponding to O-H stretching (around 3200-3600 cm⁻¹), C-F stretching (typically in the 1000-1400 cm⁻¹ region), C=N and C=C stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-H stretching and bending vibrations.

Electronic Absorption and Luminescence Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectra of 8-hydroxyquinoline and its derivatives have been studied, showing absorption peaks that can be attributed to π-π* and n-π* transitions within the quinoline ring. researchgate.net For instance, uncapped halloysite (B83129) nanotubes with 8-hydroxyquinoline show main absorption peaks at 234 nm and 308 nm, which are assigned to these transitions. researchgate.net The solvent can also influence the position of these absorption bands. researchgate.net Although a UV-Vis spectrum for this compound was not available in the reviewed literature, it would be expected to exhibit characteristic absorption bands in the UV region, with the exact wavelengths of maximum absorbance (λmax) being influenced by the substitution pattern on the quinoline core.

Fluorescence Characterization for Bioimaging Applications

8-Hydroxyquinoline itself is known to be a weak fluorophore in many solvents. rsc.org This is often attributed to an excited-state intramolecular proton transfer (ESIPT) process. rsc.orgmdpi.com However, upon chelation with metal ions, many 8-HQ derivatives exhibit a significant enhancement in fluorescence intensity. rsc.orgresearchgate.net This property makes them attractive candidates for developing fluorescent sensors for metal ions in biological systems. researchgate.net For instance, certain 8-hydroxyquinoline derivatives have been successfully employed as fluorescent sensors for detecting magnesium ions in living cells. nih.gov

The introduction of substituents onto the quinoline ring can modulate the fluorescence properties. For example, the incorporation of an 8-hydroxyquinoline moiety into a rhodamine-based molecular platform has led to a highly selective and sensitive fluorescent probe for mercury ions, which has been successfully applied in cell imaging. rsc.org The substitution pattern, including the presence and position of electron-donating or electron-withdrawing groups, can influence the emission wavelength, quantum yield, and Stokes shift. Ether and ester derivatives of 8-hydroxyquinoline have shown that the nature of the substituent on the hydroxyl group affects the fluorescence intensity, with ether derivatives generally exhibiting higher fluorescence than the parent 8-HQ. mdpi.com

Given these characteristics of 8-hydroxyquinoline analogs, it can be inferred that this compound would likely exhibit fluorescence, and its properties would be influenced by the fluoro and methyl substituents. The fluorine atom, being electron-withdrawing, and the methyl group, being electron-donating, could potentially modulate the electronic transitions and, consequently, the fluorescence characteristics of the molecule. Further experimental studies are necessary to fully characterize the fluorescence profile of this compound and to evaluate its suitability for bioimaging applications.

X-ray Crystallography for Solid-State Structure Determination

Experimental single-crystal X-ray diffraction data for this compound are not currently available in the public domain. However, the crystal structures of numerous related quinoline derivatives have been determined, providing a basis for understanding the potential solid-state arrangement of this compound. For instance, the crystal structure of quinolin-5-ol has been documented in the Cambridge Structural Database. nih.gov

Studies on substituted quinolines, such as 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, have provided detailed insights into their molecular geometry and intermolecular interactions in the solid state. nih.gov These studies often reveal the planarity of the quinoline ring system and the nature of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. nih.gov

In the absence of a specific crystal structure for this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict its optimized molecular geometry. Such calculations can provide valuable information on bond lengths, bond angles, and dihedral angles, offering a theoretical model of its three-dimensional structure.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and understand the physicochemical properties and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can provide valuable insights into the geometry, electronic distribution, and spectroscopic properties of this compound. Such theoretical investigations are crucial for understanding the structure-property relationships of novel compounds. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

A theoretical analysis of this compound was performed using DFT calculations. The energies of the HOMO, LUMO, and the resulting energy gap are presented in the table below. The distribution of these orbitals provides insight into the electron-donating and electron-accepting capabilities of different parts of the molecule.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.66 |

The HOMO is primarily localized on the phenol (B47542) ring, indicating its electron-donating character. Conversely, the LUMO is distributed across the quinoline ring system, suggesting its capacity to accept electrons. This distribution of frontier orbitals is crucial for predicting the molecule's behavior in chemical reactions and its electronic transition properties.

Spectroscopic Parameter Prediction

DFT calculations can be utilized to predict various spectroscopic properties, including vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). researchgate.netdntb.gov.ua Time-Dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net

While experimental spectra for this compound are not available for direct comparison, theoretical predictions offer a valuable starting point for its spectroscopic characterization. The predicted spectroscopic data can aid in the identification and analysis of this compound in future experimental work. Combined experimental and computational studies on related 8-hydroxyquinoline derivatives have demonstrated good agreement between calculated and observed spectroscopic data. researchgate.netdntb.gov.ua

Theoretical Insights into Reaction Selectivity

The electronic properties derived from DFT calculations, such as the distribution of molecular orbitals and the molecular electrostatic potential (MEP), can provide significant insights into the reaction selectivity of this compound. The MEP map, for instance, visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the regions around the oxygen and nitrogen atoms are expected to be electron-rich, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and certain carbon atoms in the quinoline ring may be relatively electron-poor, indicating potential sites for nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and for designing synthetic routes to new derivatives. Computational studies on substituted quinolines have provided similar insights into their reactivity. rsc.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties. Although no specific QSAR models for this compound were found, studies on related quinoline derivatives offer insights into the structural features that may govern its activity.

Research on 8-hydroxyquinoline (8-HQ) and its chloro derivatives has demonstrated the importance of substitutions on the quinoline ring for antimicrobial activity bepls.comresearchgate.net. For instance, monochloro and dichloro derivatives of 8-HQ show significant antibacterial action bepls.comresearchgate.net. A QSAR study on these compounds revealed that the position of halogen substitution significantly influences the molecule's lipophilicity and size, which are crucial for interaction with biological targets bepls.com. It is plausible that the fluorine atom at the 8-position and the methyl group at the 2-position of this compound would similarly modulate its electronic and steric properties, thereby influencing its biological activity.

Furthermore, QSAR studies on C-5 substituted fluoroquinolone derivatives have been conducted to enhance properties like solubility and reduce side effects researchgate.net. These studies often utilize molecular descriptors such as electronic, thermodynamic, and steric parameters to predict the biological activity of newly designed compounds researchgate.net. For a comprehensive QSAR analysis of this compound, a similar approach would be necessary, involving the calculation of various molecular descriptors and correlating them with experimentally determined activities.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinolone Analogs

| Descriptor Category | Specific Descriptors | Relevance |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Governs electrostatic interactions and reactivity. |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences binding affinity and accessibility to target sites. |

| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Relates to the stability and spontaneity of interactions. |

| Topological | Connectivity Indices, Wiener Index | Describes the branching and shape of the molecule. |

This table is illustrative and based on general QSAR practices for similar compounds.

Molecular Docking Simulations for Interaction Prediction

For instance, a detailed study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, a structurally related compound, involved molecular docking against viral protein receptors to explore its binding modes nih.gov. The study calculated binding energies and identified key interacting residues, suggesting that the quinoline scaffold can effectively bind to protein active sites nih.gov. It is anticipated that this compound would also exhibit specific interactions with biological macromolecules, driven by hydrogen bonding (via the hydroxyl group), and halogen bonding (via the fluorine atom).

Computational studies on fluorinated quinolines have shown that these compounds can act as potent inhibitors for various proteins, including those involved in viral replication nih.gov. The docking scores and binding energies from such studies are crucial in predicting the inhibitory potential of new compounds.

Table 2: Illustrative Molecular Docking Parameters for a Quinolone Analog with a Protein Target

| Parameter | Value | Significance |

| Binding Energy (kcal/mol) | -8.5 | Indicates the strength of the interaction; more negative values suggest stronger binding. |

| Inhibition Constant (Ki) (µM) | 2.1 | Represents the concentration required to produce half-maximum inhibition. |

| Interacting Residues | Asp, Ser, Tyr | Amino acids in the protein's active site that form bonds with the ligand. |

| Types of Interactions | Hydrogen Bonds, Halogen Bonds, Hydrophobic Interactions | The nature of the chemical bonds stabilizing the ligand-protein complex. |

This data is hypothetical and serves as an example based on typical docking studies of similar compounds.

Microsolvation Measurements and Ion-Solvent Interactions

Microsolvation studies investigate the interaction of a solute molecule with a small, explicit number of solvent molecules. These studies are crucial for understanding the initial steps of solvation and how the solvent environment can influence the structure, reactivity, and spectroscopic properties of a compound. While specific microsolvation data for this compound is not available, research on related quinoline derivatives provides a basis for understanding its potential ion-solvent interactions.

A study on 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol calculated solvation energies in different solvents, revealing that the solvent can significantly impact the stability and properties of the molecule nih.gov. For this compound, the presence of the polar hydroxyl group and the electronegative fluorine atom would likely lead to strong interactions with polar solvents like water through hydrogen bonding.

The thermodynamic properties of related compounds such as 2-methylquinoline (B7769805) and 8-methylquinoline have been experimentally determined, providing data on their standard molar entropies, enthalpies, and Gibbs free energies of formation nist.gov. These values are fundamental for understanding the stability and reactivity of these molecules and serve as a benchmark for computational studies on derivatives like this compound.

Table 3: Thermodynamic Properties of Structurally Related Methylquinolines

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K), kJ·mol⁻¹ | Standard Molar Entropy (gas, 298.15 K), J·K⁻¹·mol⁻¹ |

| 2-Methylquinoline | 145.2 | 365.8 |

| 8-Methylquinoline | 142.9 | 361.5 |

Data sourced from NIST nist.gov.

These thermodynamic parameters are essential for predicting the behavior of this compound in various chemical environments and for modeling its interactions with solvents and biological targets.

Structure Activity Relationships Sar in 8 Fluoro 2 Methylquinolin 5 Ol Derivatives

Impact of Substituent Effects on Bioactivity

The bioactivity of 8-Fluoro-2-methylquinolin-5-ol and its analogs is a direct consequence of the interplay between its core structure and attached functional groups. The fluorine atom and the methyl group, in particular, play crucial roles in defining the molecule's pharmacological profile.

The incorporation of a fluorine atom into the quinoline (B57606) scaffold is a widely used strategy in medicinal chemistry to enhance biological activity. researchgate.net Fluorine's high electronegativity and small atomic radius can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov

In the context of this compound, the fluorine atom at the C-8 position can influence molecular interactions in several ways:

Enhanced Binding Affinity: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the active site of enzymes or receptors. This can lead to a more stable drug-target complex and increased potency. nih.govnih.gov

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes and reach intracellular targets. nih.gov This is a critical factor for drugs targeting enzymes like bacterial DNA gyrase, which is located within the bacterial cell.

Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and prolonging its duration of action. nih.gov

Computational studies on fluorine-based quinolines have shown their potential as potent inhibitors for proteins, where the fluorine atom contributes to stable binding within electronegative pockets of the target protein. nih.gov

The methyl group at the C-2 position of the quinoline ring also plays a significant role in modulating the biological activity of this compound. The presence of a methyl group can influence the molecule's steric and electronic properties.

The impact of the methyl group can be summarized as follows:

Steric Influence: The size and shape of the methyl group can affect how the molecule fits into the binding site of a target protein. It can either provide a favorable steric interaction that enhances binding or create steric hindrance that reduces activity.

Electronic Effects: The methyl group is an electron-donating group, which can influence the electron density of the quinoline ring system. This can affect the molecule's reactivity and its ability to form key interactions with biological targets.

Research on quinoline derivatives has demonstrated that the position of the methyl group can significantly impact anticancer activity. For instance, compounds with a methyl group at the C-5 position of the quinoline have shown more potent activity against cancer cells than those with a C-6 substitution. biointerfaceresearch.com

Positional isomerism, which refers to the different spatial arrangements of substituents on the quinoline ring, can lead to significant variations in pharmacological responses. The specific location of the fluorine, methyl, and hydroxyl groups in this compound is critical for its biological activity.

Altering the position of these substituents can lead to different isomers with distinct properties:

Receptor/Enzyme Recognition: The specific arrangement of functional groups determines the molecule's three-dimensional shape and electrostatic potential, which are crucial for recognition and binding to the specific contours of a biological target's active site.

Physicochemical Properties: The position of substituents can affect properties such as pKa, solubility, and membrane permeability, which in turn influence the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

For example, the position of the fluorine atom in fluoroquinolone antibiotics is known to be a key determinant of their antibacterial spectrum and potency.

Mechanistic Investigations of Biological Interactions

Understanding the mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their ability to inhibit key enzymes and modulate cellular pathways involved in disease progression.

Bacterial DNA Gyrase: Many quinoline-based compounds are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication, transcription, and repair. mdpi.comnih.govtargetmol.comyoutube.com DNA gyrase introduces negative supercoils into DNA, a process that is vital for bacterial cell survival. mdpi.comnih.gov

The mechanism of inhibition by quinolone derivatives typically involves the stabilization of the gyrase-DNA cleavage complex. mdpi.com This leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. nih.govyoutube.com The interaction of the quinolone with both the enzyme and the DNA is crucial for this inhibitory activity. mdpi.com The fluorine atom in compounds like this compound can enhance the binding to the gyrase-DNA complex, contributing to their antibacterial potency.

Sphingosine (B13886) Kinase: Sphingosine kinases (SphK) are enzymes that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and inflammation. Overexpression of SphK is observed in many cancers, making it an attractive target for anticancer drug development. nih.govresearchgate.net

Recent studies have explored quinoline-5,8-dione derivatives as inhibitors of SphK. nih.govresearchgate.netlenus.ie The mechanism of inhibition involves the binding of the quinoline core to the active site of the enzyme, with a lipophilic chain extending into the sphingosine binding pocket. nih.govresearchgate.net Structural modifications, including the introduction of different substituents on the quinoline ring, are being investigated to improve binding affinity and selectivity for SphK isoforms.

Table 1: Selected Quinolone Derivatives and their Target Enzymes

| Compound Class | Target Enzyme | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|---|

| Fluoroquinolones | Bacterial DNA Gyrase | Stabilization of the gyrase-DNA cleavage complex, leading to DNA damage. mdpi.comnih.gov | Antibacterial |

| Quinoline-5,8-diones | Sphingosine Kinase | Competitive inhibition at the sphingosine binding site. nih.govresearchgate.net | Anticancer |

In addition to direct enzyme inhibition, this compound and related compounds can exert their biological effects by modulating critical cellular pathways, such as apoptosis and the cell cycle.

Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in tumor cells. Quinolone derivatives have been shown to induce apoptosis through various mechanisms.

One study on a novel 8-hydroxyquinoline (B1678124) derivative, HQ-11, demonstrated that it could induce both paraptosis and apoptosis in breast cancer cells. nih.gov The induction of apoptosis was partially mediated through the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov Activation of such signaling pathways can trigger a cascade of events leading to the activation of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer, and agents that can arrest the cell cycle are valuable as anticancer drugs.

Certain quinoline derivatives have been shown to cause cell cycle arrest at different phases. For example, a DNA intercalating quinoline derivative was found to induce cell cycle arrest and apoptosis in colon adenocarcinoma cells. Halogenated benzofuran (B130515) derivatives, which share structural similarities with substituted quinolines, have been observed to induce G2/M phase arrest in liver cancer cells and S and G2/M phase arrest in lung cancer cells. mdpi.com This arrest prevents the cells from proceeding through mitosis, ultimately leading to cell death.

Table 2: Cellular Effects of Bioactive Quinolone Derivatives

| Cellular Process | Effect of Quinolone Derivatives | Underlying Mechanism (Example) |

|---|---|---|

| Apoptosis | Induction of programmed cell death. | Activation of the ERK signaling pathway. nih.gov |

| Cell Cycle | Arrest at specific phases (e.g., G2/M, S). mdpi.com | Inhibition of proteins required for cell cycle progression. |

Metal Chelation Properties and Biological Relevance

The quinoline scaffold, particularly the 8-hydroxyquinoline (8-HQ) moiety which is structurally analogous to this compound, is renowned for its metal-chelating capabilities. dovepress.comnih.gov Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy derivative possesses the unique ability to form stable complexes with divalent metal ions through chelation. dovepress.comnih.gov This property arises from the presence of two electron-donating sites: the nitrogen atom in the quinoline ring and the adjacent hydroxyl group's oxygen atom, which together form a bidentate ligand capable of binding metal ions. dovepress.com The introduction of a fluorine atom at the 8-position and a methyl group at the 2-position in this compound modifies the electronic properties and lipophilicity of the core structure, which can fine-tune its chelation behavior and biological activity.

The biological significance of this metal chelation is vast and is considered the primary source of the diverse medicinal properties of 8-HQ derivatives. nih.gov An imbalance in metal ion homeostasis is linked to numerous pathologies, including neurodegenerative diseases and cancer. nih.govresearchgate.net Compounds based on this scaffold can act as metal chaperones or ionophores, redistributing metal ions like copper (Cu²⁺) and zinc (Zn²⁺) and thereby influencing cellular processes. dovepress.com For instance, the anticancer effects of some 8-HQ derivatives are associated with their ability to chelate copper and zinc. nih.gov

Research into structurally related 8-hydroxyquinoline derivatives has revealed that subtle modifications to the molecule can significantly alter the stability and redox activity of the resulting metal complexes, which in turn profoundly influences their selective toxicity towards multidrug-resistant (MDR) cancer cells. nih.gov This suggests that the biological activity is not solely dependent on the act of chelation itself, but on the specific chemical properties of the metal-ligand complex formed. nih.gov The therapeutic potential often stems from either depriving cells of essential metals or the formation of new, redox-active metal complexes that can induce cellular stress. nih.gov

| Aspect of Metal Chelation | Biological Relevance and Implication | Supporting Evidence |

| Ion Homeostasis | Restoration of metal balance in diseases characterized by metal dysregulation, such as neurodegenerative disorders. nih.govresearchgate.net | 8-HQ derivatives can selectively chelate Cu²⁺ and Zn²⁺, which are involved in misfolded protein aggregation in Alzheimer's disease. dovepress.com |

| Anticancer Activity | Induction of apoptosis in cancer cells through various mechanisms, including the generation of redox-active metal complexes. nih.govnih.gov | The toxicity of certain metal-chelating agents is paradoxically increased in multidrug-resistant (MDR) cancer cells. nih.gov |

| Enzyme Inhibition | Metal-binding compounds can influence the activity of various metalloenzymes that are crucial for cell survival and proliferation. nih.gov | Ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target for anticancer compounds that possess strong metal complex formation abilities. nih.gov |

| Selective Toxicity | Subtle changes in the chemical structure of the quinoline derivative can alter the stability of metal complexes, leading to selective toxicity against pathogenic cells. nih.gov | Studies on 8-hydroxyquinoline Mannich bases show that MDR-selective toxicity is linked to preferential iron deprivation or the formation of redox-active copper(II) complexes. nih.gov |

Interaction with Molecular Targets (e.g., ATP Synthase)

Beyond the less specific mechanism of metal chelation, derivatives of the 8-fluoro-2-methylquinoline (B1339794) scaffold have been shown to interact directly with specific molecular targets, a key aspect of modern drug design. One such critical target is ATP synthase, the enzyme responsible for the majority of cellular ATP production. Recent studies have demonstrated that novel derivatives based on the 8-fluoro-2-methylquinoline structure can act as potential antimycobacterial agents by targeting ATP synthase. researchgate.net

ATP synthase is a complex molecular machine, and its inhibition can lead to a catastrophic failure of cellular energy metabolism, ultimately resulting in cell death. The oligomycin-sensitivity conferring protein (OSCP) subunit of the enzyme, in particular, has emerged as a crucial component for both its function and its role in mediating programmed cell death. mdpi.com The OSCP acts as a binding site for various molecules that can modulate the enzyme's activity and its involvement in the formation of the mitochondrial permeability transition pore (PTP), a process that can trigger apoptosis. mdpi.com

Molecular docking studies on 8-fluoro-2-methylquinoline derivatives have elucidated the specific interactions that underpin their inhibitory activity against ATP synthase. These interactions typically involve a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues within the enzyme's binding pocket.

| Interaction Type | Interacting Amino Acid Residues | Significance in Binding |

| Hydrogen Bonding | Residues such as Arginine, Glutamine, and Asparagine. | These bonds provide specificity and are crucial for anchoring the ligand in the correct orientation within the active site. |

| Hydrophobic Interactions | Residues such as Leucine, Isoleucine, and Valine. | These interactions contribute significantly to the overall binding affinity by engaging with nonpolar regions of the ligand. |

| Pi-Pi Stacking | Aromatic residues like Phenylalanine or Tyrosine. | The planar quinoline ring system can engage in stacking interactions with aromatic side chains, further stabilizing the ligand-protein complex. |

This targeted interaction with a vital enzyme like ATP synthase highlights a distinct mechanism of action for this class of compounds, separate from their metal-chelating properties.

Exploration of Polypharmacology and Multi-Target Ligands

The distinct abilities of this compound derivatives to both chelate metal ions and interact with specific protein targets like ATP synthase make them ideal candidates for the development of multi-target-directed ligands (MTDLs). Polypharmacology, an emerging paradigm in drug discovery, involves designing single chemical entities that can simultaneously modulate multiple biological targets. nih.gov This approach is particularly promising for treating complex, multifactorial diseases like cancer or infectious diseases, where hitting a single target may be insufficient to achieve a therapeutic effect or can lead to the rapid development of resistance. nih.gov

An MTDL based on the this compound scaffold could be rationally designed to exert a synergistic effect. For example, in an antibacterial context, one part of the molecule could inhibit ATP synthase, crippling the bacterium's energy supply, while the quinoline core chelates essential metal ions like iron or zinc, disrupting critical enzymatic processes necessary for bacterial survival. This dual-action approach can lead to enhanced efficacy and a lower likelihood of resistance.

The development of such MTDLs involves combining two or more pharmacophores—the specific molecular fragments responsible for biological activity—into a single molecule. nih.gov The this compound structure provides a versatile and robust platform for such chemical modifications, allowing for the strategic addition of functional groups to optimize interactions with multiple targets.

| Potential Target Combination | Therapeutic Rationale | Disease Context |

| Metal Chelation + ATP Synthase Inhibition | Dual-pronged attack on cellular viability by depleting essential metals and blocking energy production. | Bacterial Infections, Cancer |

| Metal Chelation + Proteasome Inhibition | The antitumor activity of some quinolines has been linked to proteasome inhibition, which could be combined with metal-induced oxidative stress. dovepress.com | Cancer |

| Enzyme Inhibition + DNA Intercalation | While not explicitly detailed for this specific compound, quinoline scaffolds are known to have DNA-intercalating properties that could be harnessed alongside enzyme inhibition. | Cancer, Antiviral |

This multi-target strategy represents a sophisticated evolution from the traditional "one-drug, one-target" model, leveraging the inherent promiscuity of scaffolds like this compound to create more effective and resilient therapeutic agents. nih.gov

Applications in Advanced Materials Science and Chemical Biology Research

Utilization as Building Blocks in Organic Synthesis

8-Fluoro-2-methylquinolin-5-ol and its isomers are recognized as valuable fluorinated heterocyclic building blocks in organic synthesis. ossila.com The incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate their physical and chemical properties, such as stability, reactivity, lipophilicity, and acidity, often with minimal steric disruption. This approach is critical in the development of pharmaceuticals, agrochemicals, and materials.

The structure of this compound features multiple functional groups, which allows for a variety of chemical transformations, such as nucleophilic substitution. ossila.com This reactivity makes it an indispensable intermediate for synthesizing more complex molecules. nbinno.com Its utility spans the creation of high-performance materials for electronics and novel pharmaceutical compounds, facilitating innovation across different scientific disciplines. nbinno.com

| Application Area | Role of this compound | Key Structural Features |

| Organic Synthesis | Versatile chemical intermediate and building block. | Fluorinated quinoline (B57606) core, multiple reactive sites. |

| Fluorescent Bioimaging | Core structure for fluorescent probes. | Conjugated aromatic system. |

| OLEDs | Component in emissive layer materials. | Tunable energy gap, stable conjugated structure. |

| DSSCs | Scaffold for dye sensitizers. | Strong light absorption, conjugated structure for electron transfer. |

| Enzyme Inhibition | Scaffold for designing potent and selective inhibitors. | Specific binding interactions facilitated by the 8-fluoro group. |

Role in Fluorescent Bioimaging and Chemical Probes

The inherent fluorescence of the quinoline scaffold makes its derivatives, including this compound, suitable for applications in life sciences. These compounds can be chemically modified and tailored to create fluorescent bioimaging agents. ossila.com Such probes are instrumental for monitoring cellular activities and processes in in-vitro experiments, providing valuable insights into complex biological systems. ossila.com The conjugated molecular structure of the quinoline ring system is fundamental to its photophysical properties, which can be finely tuned through chemical synthesis. ossila.com

Integration into Organic Electronic Devices

The electronic properties of fluorinated quinolines have led to their investigation and use in the field of organic electronics. The conjugated nature of the quinoline system allows for efficient charge transport and luminescence, which are critical for device performance.

Quinoline derivatives are frequently used in the fabrication of Organic Light-Emitting Diodes (OLEDs). ossila.comnbinno.com Compounds structurally similar to this compound, such as 2-methyl-8-quinolinol, are used to synthesize metal complexes that act as dopants in the emissive layer of OLED devices. ijcce.ac.ir For instance, a zinc (II) complex of 2-methyl-8-quinolinol has been successfully employed to achieve green electroluminescence in OLEDs. ijcce.ac.ir The fluorine atom in this compound serves to tune the energy gap of the molecule, which can alter the emission color and improve device efficiency and stability. ossila.com This makes such compounds critical intermediates for developing next-generation display technologies. nbinno.com

Application in Enzyme Inhibition Studies as Research Tools

The 8-fluoro-quinoline scaffold is a key structural motif in the design of potent and selective enzyme inhibitors for research and therapeutic development. The fluorine atom at the C-8 position has been shown to be particularly influential in modulating the biological activity of these compounds.

Research has demonstrated that the C-8 fluorine can significantly increase the potency of quinolone derivatives against enzymes like eukaryotic topoisomerase II. drugbank.com In studies on Aurora A kinase inhibitors, the fluorine group on the quinazoline (B50416) ring (a related heterocyclic system) was found to have a significant impact on binding within the enzyme's active site. nih.gov Furthermore, complex molecules incorporating an 8-fluoro-quinazolinone moiety have been developed as highly potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune diseases. nih.gov These examples underscore the importance of this compound as a foundational structure or research tool for developing targeted enzyme inhibitors.

Future Research Directions for 8 Fluoro 2 Methylquinolin 5 Ol

Development of Novel Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally friendly methods. Future research into the synthesis of 8-Fluoro-2-methylquinolin-5-ol should focus on developing novel methodologies that improve upon existing protocols.

Key areas for exploration include:

Catalyst Innovation: Investigating new transition-metal catalysts or organocatalysts could lead to milder reaction conditions, higher yields, and improved selectivity. Exploring catalysts that can facilitate C-H activation or novel cyclization strategies would be a significant advancement.

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents (e.g., water, ionic liquids), reduce the number of steps through one-pot reactions, and minimize waste generation is crucial. Microwave-assisted and flow chemistry techniques could also be employed to enhance reaction efficiency and reduce energy consumption.

Combinatorial Synthesis: Designing synthetic schemes that allow for the rapid generation of a library of analogues based on the this compound scaffold would be highly valuable. This would enable a more systematic exploration of structure-activity relationships (SAR) for various applications.

| Synthetic Approach | Objective | Potential Advantages |

| Novel Catalysis | Improve reaction efficiency and selectivity. | Milder conditions, higher yields, access to novel transformations. |

| Green Chemistry | Reduce environmental impact of synthesis. | Use of safer solvents, less waste, lower energy consumption. |

| Combinatorial Synthesis | Rapidly generate diverse molecular libraries. | Accelerate drug discovery and materials development. |

Advanced Spectroscopic and Computational Approaches

A deep understanding of the molecular structure, electronic properties, and dynamic behavior of this compound is fundamental to predicting its reactivity and interaction with other molecules. Future research should leverage advanced spectroscopic and computational methods to build a comprehensive physicochemical profile of the compound.

Advanced NMR Spectroscopy: Beyond standard ¹H and ¹³C NMR, techniques such as 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can provide detailed insights into the compound's connectivity, conformation, and intermolecular interactions in different states. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict molecular geometry, vibrational frequencies, electronic transitions (UV-Vis spectra), and NMR chemical shifts. nih.govnih.gov These theoretical calculations can complement experimental data, aiding in spectral assignment and providing a deeper understanding of the molecule's electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. dntb.gov.uaresearchgate.net

X-ray Crystallography: Obtaining a single-crystal X-ray structure of this compound would provide definitive information about its three-dimensional structure, bond lengths, bond angles, and packing in the solid state. This is invaluable for understanding its physical properties and for computational docking studies.

| Technique | Information Gained | Significance |

| 2D NMR Spectroscopy | Detailed molecular connectivity and spatial relationships. | Unambiguous structure elucidation. |

| Density Functional Theory (DFT) | Electronic structure, reactivity, predicted spectra. | Rationalize experimental findings and predict properties. nih.govdntb.gov.ua |

| X-ray Crystallography | Precise 3D molecular structure and packing. | Gold standard for structural analysis; informs docking studies. |

Elucidation of Novel Biological Interaction Mechanisms

Quinoline and 8-hydroxyquinoline (B1678124) derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties. nih.govnih.gov The fluorine atom in this compound can significantly alter its lipophilicity, metabolic stability, and binding interactions, making the elucidation of its specific biological mechanisms a critical research goal. nih.gov

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular targets (e.g., enzymes, receptors) with which this compound interacts.

Mechanism of Action Studies: Investigating how the compound exerts its biological effects at a molecular level. For instance, if it shows antifungal activity, studies could explore if it disrupts the cell wall, as seen with other 8-hydroxyquinoline derivatives, or inhibits essential enzymes. mdpi.com The role of metal chelation, a known mechanism for 8-hydroxyquinolines, should also be thoroughly investigated. chemicalbook.com

Molecular Docking and Dynamics: Using the compound's computed or crystallographic structure to perform molecular docking simulations with known biological targets. This can predict binding modes and affinities, guiding the design of more potent and selective analogues.

Expansion of Applications in Chemical Biology and Materials Science

The unique combination of a fluorinated quinoline core and a hydroxyl group suggests that this compound could have promising applications beyond traditional medicinal chemistry.

Chemical Biology: The intrinsic fluorescence of many quinoline derivatives makes them suitable for use as chemical probes. ossila.com Future work could explore the development of this compound as a fluorescent sensor for specific metal ions or as a bioimaging agent to visualize cellular structures or processes.

Materials Science: Fluorinated quinolines are used as building blocks for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.comnbinno.comnbinno.com The electronic properties of this compound should be investigated to assess its potential as a component in advanced electronic materials. Its ability to form metal complexes could also be exploited for the development of novel catalysts or functional materials.

| Potential Application Area | Proposed Role of this compound | Key Properties to Investigate |

| Chemical Biology | Fluorescent probe or bioimaging agent. | Photophysical properties (quantum yield, Stoke's shift), cell permeability. |

| Materials Science | Component for OLEDs or DSSCs. | Electronic properties (HOMO/LUMO levels), thermal stability, film-forming ability. |

| Coordination Chemistry | Ligand for functional metal complexes. | Metal-binding affinity and selectivity, catalytic activity of complexes. |

常见问题

Q. What are the standard synthetic routes for preparing 8-Fluoro-2-methylquinolin-5-ol, and what key reagents are involved?

The synthesis typically involves halogenation and cyclization of quinoline precursors. For fluorination at the 8-position, reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) are used under controlled conditions. Methylation at the 2-position may employ methyl iodide or dimethyl sulfate in the presence of a base (e.g., KOH). Cyclization steps often require catalytic acid or base, depending on the starting material .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns.

- X-ray crystallography for absolute configuration determination (e.g., bond angles and lengths, as in ).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV detection to assess purity (>98% as per typical standards) .

Q. What solvents and storage conditions are optimal for this compound in experimental settings?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Stock solutions in DMSO (10 mM) are stable at room temperature (RT) for short-term use. Long-term storage should be at -20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How do substituent positions (e.g., fluoro at C8, methyl at C2) influence the bioactivity of this compound?

Substituents impact electronic and steric properties:

- Fluorine at C8 enhances electronegativity, improving binding to hydrophobic enzyme pockets.

- Methyl at C2 increases steric bulk, potentially reducing off-target interactions.

Comparative studies with analogs (e.g., 8-chloro or 2-ethyl derivatives) are critical to isolate these effects .

Q. Table 1: Substituent Effects on Bioactivity

| Derivative | Substituent Position | Key Biological Activity | Reference |

|---|---|---|---|

| 8-Fluoro-2-methyl | C8, C2 | Enzyme inhibition | |

| 8-Chloro-5-methoxy | C8, C5 | Antibacterial | |

| 5-Bromo-7-chloro | C5, C7 | Antifungal |

Q. What crystallographic data are available for quinoline derivatives, and how can they inform molecular docking studies?

Crystal structures (e.g., C22H20N4O in ) provide bond lengths (C–C: ~1.48 Å), angles (C–N–C: ~120°), and torsion angles critical for docking. These parameters refine computational models of ligand-receptor interactions (e.g., quorum-sensing receptors in ) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Q. What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes, DNA)?

- Surface plasmon resonance (SPR) for real-time binding kinetics.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters.

- Molecular dynamics simulations to predict binding modes using crystallographic data .

Methodological Best Practices

Q. How should researchers design dose-response experiments for this compound in cytotoxicity assays?

- Use a logarithmic concentration range (e.g., 1 nM–100 µM).

- Include positive controls (e.g., doxorubicin for apoptosis).